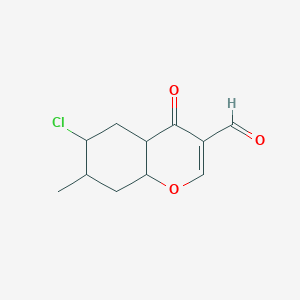
4-Amino-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azacytosine is a synthetic nucleoside analog of cytosine, a naturally occurring pyrimidine nucleobase found in DNA and RNA It is characterized by the substitution of a nitrogen atom at the fifth position of the cytosine ring, which significantly alters its chemical properties and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azacytosine typically involves the reaction of formic acid with dicyandiamide. The process begins by reacting formic acid with a portion of dicyandiamide at 50-60°C. Once the reaction stabilizes, the remaining dicyandiamide is added in batches, and the mixture is maintained at a constant temperature of 50-60°C for 4 hours. The temperature is then increased to 100-110°C for 1 hour, followed by the addition of acetic anhydride in two stages. The mixture is refluxed for 2 hours, cooled to 60-70°C, and ethanol is added. The resulting crude product is filtered, washed with a mixture of ethyl acetate and ethanol, and dried to obtain the final 5-Azacytosine product .
Industrial Production Methods
Industrial production of 5-Azacytosine follows similar synthetic routes but is optimized for large-scale production. The process ensures high purity (98.5% or more) and minimal impurities, making it suitable for industrial applications. The method is designed to be safe, environmentally friendly, and free of technological wastewater .
Análisis De Reacciones Químicas
Types of Reactions
5-Azacytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where its amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Azacytosine, such as 5-Azacytidine and its deoxy derivative, which have significant biological activities .
Aplicaciones Científicas De Investigación
5-Azacytosine has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of nucleoside analogs and other complex molecules.
Biology: It is employed in studies involving DNA methylation and gene expression regulation.
Medicine: 5-Azacytosine and its derivatives, such as 5-Azacytidine, are used in the treatment of myelodysplastic syndromes and acute myeloid leukemia due to their ability to inhibit DNA methyltransferase and induce cytotoxicity
Mecanismo De Acción
5-Azacytosine exerts its effects through two primary mechanisms:
Inhibition of DNA Methyltransferase: At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes.
Incorporation into DNA and RNA: At higher doses, it incorporates into DNA and RNA, disrupting their synthesis and function, leading to cytotoxicity and cell death
Comparación Con Compuestos Similares
Similar Compounds
Cytosine: The naturally occurring nucleobase in DNA and RNA.
5-Azacytidine: A nucleoside analog used in cancer treatment.
Decitabine: A deoxy derivative of 5-Azacytidine with similar applications.
Uniqueness
5-Azacytosine is unique due to its nitrogen substitution at the fifth position, which imparts distinct chemical and biological properties. Unlike cytosine, it can inhibit DNA methylation and incorporate into nucleic acids, making it a valuable tool in epigenetic research and cancer therapy .
Propiedades
Fórmula molecular |
C3H8N4O |
|---|---|
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
4-amino-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H8N4O/c4-2-5-1-6-3(8)7-2/h2,5H,1,4H2,(H2,6,7,8) |
Clave InChI |
PGKBDDFXNZFTPE-UHFFFAOYSA-N |
SMILES canónico |
C1NC(NC(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide](/img/structure/B15134614.png)

![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
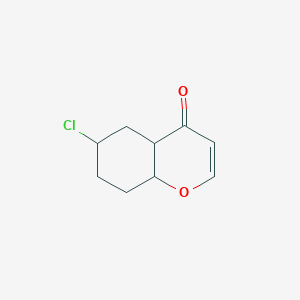
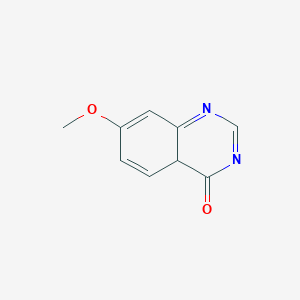
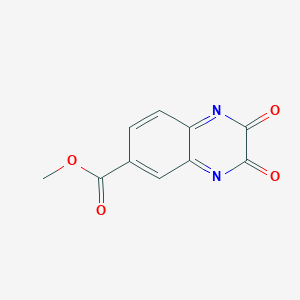
![Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-](/img/structure/B15134662.png)
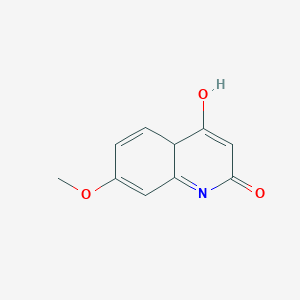
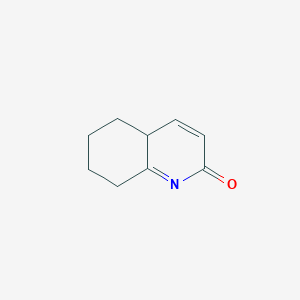
![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)
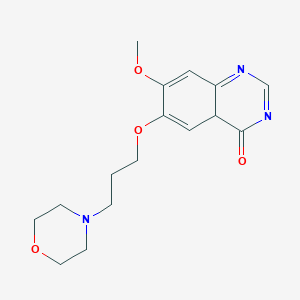

![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
